2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazin-3-one core. Key structural elements include:
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-14-3-8-18(11-15(14)2)24-20(29)12-27-22(30)28-19(25-27)9-10-21(26-28)31-13-16-4-6-17(23)7-5-16/h3-11H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYHCTNAGITSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions typically involve acid catalysis. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group (-N-(3,4-dimethylphenyl)acetamide) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction conditions.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hours | Sulfoxide derivative | Moderate |
| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C | Sulfone derivative | High |
Triazolopyridazine Core Reactivity
The triazolopyridazine system may participate in cycloaddition or substitution reactions due to its electron-deficient heteroaromatic nature.
Functionalization of the Chlorophenyl Group
The 4-chlorophenyl substituent can undergo electrophilic aromatic substitution (EAS) or coupling reactions.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 60–75% |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chlorophenyl analog | Requires regioselective control |
Reduction of the Triazole Ring
Catalytic hydrogenation may reduce the triazole ring, altering its aromaticity and biological activity.
| Reducing Agent | Conditions | Products | Outcome |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, RT | Partially saturated triazolopyridazine | Loss of planar structure |
Interactions with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes (e.g., kinases) involve covalent or non-covalent binding:
Stability Under Physiological Conditions
Degradation pathways in aqueous environments:
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that derivatives of similar triazole and pyridazine compounds exhibit significant antibacterial and antifungal activities. This positions the compound as a candidate for further exploration in the development of new antimicrobial agents .
- Anticancer Properties : Preliminary studies indicate that compounds with triazole and pyridazine structures may exhibit anticancer activity by interfering with cellular signaling pathways. The mechanism may involve the inhibition of specific enzymes or modulation of receptor activity .
- Inflammation Modulation : Similar compounds have been shown to act as inhibitors of inflammatory pathways, suggesting that this compound could also have therapeutic effects in conditions characterized by inflammation .
Organic Synthesis
- Building Block for Complex Molecules : The compound can serve as a versatile building block in organic synthesis due to its functional groups. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield a range of derivatives with potentially enhanced biological activities .
- Catalytic Applications : The unique structure may allow the compound to act as a catalyst in certain organic reactions, facilitating the synthesis of more complex molecules with high specificity and efficiency.
Case Study 1: Antimicrobial Activity
Research conducted on structurally similar triazole derivatives demonstrated significant efficacy against various bacterial strains. For instance, compounds were tested against Candida albicans and exhibited minimal inhibitory concentration (MIC) values lower than standard treatments like fluconazole, indicating potential superiority in antifungal activity .
Case Study 2: Anticancer Research
In silico studies have suggested that derivatives similar to this compound interact effectively with targets involved in cancer progression. Molecular docking studies revealed promising binding affinities to key proteins associated with tumor growth, warranting further experimental validation .
Mechanism of Action
The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl Position : Position 6 (target) vs. 8 () affects steric accessibility and binding pocket compatibility .
- Acetamide Substituents : Bulky aryl groups (e.g., 3,4-dimethylphenyl vs. 2,5-dimethylphenyl) influence solubility and target selectivity .
Substituent Effects on Bioactivity and Binding
Sulfanyl Group Modifications
Acetamide Aryl Groups
- 2,4,6-Trichlorophenyl (): Electron-withdrawing Cl atoms increase acidity of the acetamide NH, enhancing hydrogen-bond donor capacity .
Computational Similarity Analysis
- Tanimoto Coefficients : The target compound shares >70% similarity with and compounds based on Morgan fingerprints (radius = 2), suggesting overlapping bioactivity profiles .
- Murcko Scaffolds : Shared triazolo-heterocycle scaffolds group these compounds into clusters with predicted similar modes of action .
Biological Activity
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. Its unique structure includes a triazolo-pyridazine core and various functional groups, which suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a sulfanyl moiety, contributing to its chemical reactivity and biological potential. The IUPAC name is this compound. Its molecular formula is .
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : It may inhibit or activate specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : The compound could interact with cell surface receptors, altering cellular signaling pathways.
- Gene Expression Regulation : It may influence transcription and translation processes affecting protein synthesis and cellular functions .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various triazolo-pyridazine derivatives against cancer cell lines (A549, MCF-7, HeLa), revealing that some compounds showed moderate to high cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are key players in inflammatory responses. Recent studies have highlighted the potential of similar compounds to reduce inflammation without significant ulcerogenic effects .
Study on Cytotoxicity
In a comparative study of triazolo-pyridazine derivatives, one compound demonstrated an IC50 value of 0.090 μM against c-Met kinase—an important target in cancer therapy—showing comparable efficacy to established drugs like Foretinib . This suggests that the compound could be a promising candidate for further development in anticancer therapies.
In Vivo Studies
In vivo evaluations have shown that related compounds can significantly inhibit tumor growth in animal models while exhibiting minimal toxicity to normal cells. This highlights the therapeutic potential of these triazolopyridazine derivatives in clinical applications .
Data Table: Biological Activity Overview
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis involves sequential coupling of pyridazinyl and triazolo intermediates with sulfanyl acetamide groups. Key steps include:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility .
- Catalysts : Employ palladium catalysts for Suzuki-Miyaura couplings of aryl groups .
- Purification : Monitor reaction progress via TLC and use preparative HPLC for final purification (>95% purity) .
Q. Which analytical techniques are essential for confirming structural integrity during synthesis?
- NMR spectroscopy : 1H/13C NMR verifies substituent positions and confirms amide bond formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths/angles in crystalline intermediates .
- HPLC : Ensures purity (>98%) and stability under storage conditions .
Q. How does pH influence the stability of this compound during in vitro assays?
- Acidic conditions (pH < 3) : Hydrolysis of the acetamide group occurs, requiring buffers like phosphate (pH 7.4) for biological studies .
- Basic conditions (pH > 9) : Sulfanyl bonds may oxidize; use antioxidants (e.g., ascorbic acid) in storage .
Q. What reaction mechanisms govern the compound’s interactions with nucleophiles or electrophiles?
- Nucleophilic substitution : The sulfanyl group reacts with alkyl halides (e.g., methyl iodide) to form thioethers .
- Electrophilic aromatic substitution : Chlorophenyl groups undergo nitration at the para position under HNO3/H2SO4 .
- Amide hydrolysis : Catalyzed by strong acids/bases; monitor via IR spectroscopy for C=O bond cleavage .
Q. How are intermediates characterized to ensure synthetic fidelity?
- Step-wise isolation : Use column chromatography after each coupling step .
- Melting point analysis : Compare observed values with literature data for intermediates .
- FTIR : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution at the sulfanyl and triazolo moieties, predicting sites for metabolic oxidation .
- Molecular docking : Simulate binding affinities to kinases (e.g., EGFR) using AutoDock Vina .
- MD simulations : Assess stability in lipid bilayers to estimate membrane permeability .
Q. How should discrepancies in biological activity data across assays be resolved?
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for DMSO concentrations (<0.1%) .
- Dose-response curves : Compare IC50 values under varied pH/temperature to identify assay-specific artifacts .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) .
Q. What structural modifications enhance pharmacokinetic properties while retaining activity?
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl to improve metabolic stability .
- PEGylation : Attach polyethylene glycol to the acetamide nitrogen to increase solubility .
- Prodrug design : Mask the sulfanyl group as a disulfide for targeted release in reducing environments .
Q. What methodologies elucidate metabolic pathways in hepatic microsomes?
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C-6 of pyridazine) .
- CYP450 inhibition assays : Use recombinant enzymes (CYP3A4, CYP2D6) to map primary metabolic routes .
- Stable isotope labeling : Track 13C-labeled compound in rat plasma to quantify clearance rates .
Q. How does the compound’s reactivity compare to structural analogs in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
